

# In-depth Technical Guide to Z-Ser-OMe: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-Ser-OMe

Cat. No.: B554345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Z-Ser-OMe**, chemically known as N-Benzyloxycarbonyl-L-serine methyl ester or Cbz-L-Ser-OMe, is a pivotal serine derivative employed extensively in the field of peptide chemistry. Its strategic N-terminal and C-terminal protecting groups, the Benzyloxycarbonyl (Z or Cbz) and methyl ester (OMe) respectively, render it a stable and versatile building block for the synthesis of peptides and peptidomimetics.<sup>[1]</sup> The presence of these protecting groups allows for controlled, sequential peptide bond formation by preventing unwanted side reactions at the amine and carboxylic acid functionalities.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving **Z-Ser-OMe**.

## Chemical Properties and Structure

**Z-Ser-OMe** is a white to light yellow, low-melting solid.<sup>[1]</sup> The Z-group enhances its lipophilicity, thereby improving its solubility in organic solvents commonly used in peptide synthesis.

## Table 1: Chemical and Physical Properties of Z-L-Ser-OMe

Property	Value	Reference
CAS Number	1676-81-9	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>5</sub>	[1][2]
Molecular Weight	253.2 g/mol	[1][2]
Appearance	Clear, white to light yellow, low melting solid	[1]
Melting Point	41-43 °C	
Optical Rotation [ $\alpha$ ] <sub>D<sup>20</sup></sub>	-14 ± 2° (c=1 in DMF)	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Temperature	0 - 8 °C	[1]

## Structure

The chemical structure of **Z-Ser-OMe** features a serine backbone with a benzyloxycarbonyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus.

- SMILES:COC(=O)C(CO)NC(=O)OCc1ccccc1
- InChI:InChI=1S/C12H15NO5/c1-17-11(15)9(8-13)14-12(16)18-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,14,16)/t9-m/s1

Diagram 1: Chemical Structure of Z-L-Ser-OMe

Caption: 2D structure of Z-L-Ser-OMe.

## Spectroscopic Data

While a comprehensive public database of spectra for **Z-Ser-OMe** is not readily available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

### <sup>1</sup>H NMR

The proton NMR spectrum of **Z-Ser-OMe** would be expected to show characteristic signals for the protons of the serine backbone, the methyl ester, and the benzyloxycarbonyl group.

- Aromatic protons ( $C_6H_5$ ): A multiplet in the range of 7.2-7.4 ppm.
- Benzyl protons ( $CH_2-Ph$ ): A singlet around 5.1 ppm.
- $\alpha$ -CH: A multiplet around 4.4 ppm.
- $\beta$ -CH<sub>2</sub>: A multiplet around 3.9 ppm.
- Methyl ester protons ( $OCH_3$ ): A singlet around 3.7 ppm.
- NH proton: A doublet around 5.6 ppm.
- OH proton: A broad singlet, chemical shift is solvent dependent.

## <sup>13</sup>C NMR

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

- Carbonyl carbon (ester): ~171 ppm.
- Carbonyl carbon (carbamate): ~156 ppm.
- Aromatic carbons: ~128-136 ppm.
- Benzyl carbon: ~67 ppm.
- $\alpha$ -carbon: ~57 ppm.
- $\beta$ -carbon: ~62 ppm.
- Methyl ester carbon: ~52 ppm.

## FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.

- N-H stretch (amide):  $\sim 3300\text{ cm}^{-1}$
- C-H stretch (aromatic):  $\sim 3100\text{-}3000\text{ cm}^{-1}$
- C-H stretch (aliphatic):  $\sim 3000\text{-}2850\text{ cm}^{-1}$
- C=O stretch (ester):  $\sim 1740\text{ cm}^{-1}$
- C=O stretch (carbamate):  $\sim 1690\text{ cm}^{-1}$
- C=C stretch (aromatic):  $\sim 1600\text{ and }1450\text{ cm}^{-1}$

## Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

- $[M+H]^+$ :  $m/z \approx 254.1$
- $[M+Na]^+$ :  $m/z \approx 276.1$

## Experimental Protocols

The following are representative protocols for the synthesis, use, and deprotection of **Z-Ser-OMe**. These are generalized procedures and may require optimization based on specific laboratory conditions and downstream applications.

## Synthesis of Z-L-Ser-OMe

This protocol describes the synthesis of Z-L-Ser-OMe from L-Serine methyl ester hydrochloride.

Materials:

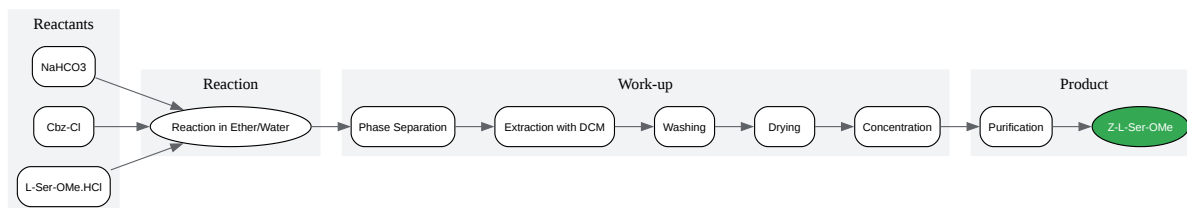
- L-Serine methyl ester hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )

- Water
- Ether
- Dichloromethane (DCM)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a two-necked round-bottom flask equipped with a stirrer, dissolve L-Serine methyl ester hydrochloride and sodium bicarbonate in water.
- Cool the flask in an ice-water bath.
- Add ether to the flask.
- Slowly add benzyl chloroformate to the stirring mixture.
- Continue stirring in the ice bath for 10 minutes and then allow the reaction to proceed at room temperature.
- After the reaction is complete, separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water, and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude Z-L-Ser-OMe can be purified by recrystallization or column chromatography.

Diagram 2: Synthesis Workflow for Z-L-Ser-OMe



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Z-L-Ser-OMe.

## Use of Z-L-Ser-OMe in Peptide Coupling

This protocol outlines a standard solution-phase peptide coupling of Z-L-Ser-OMe with another amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

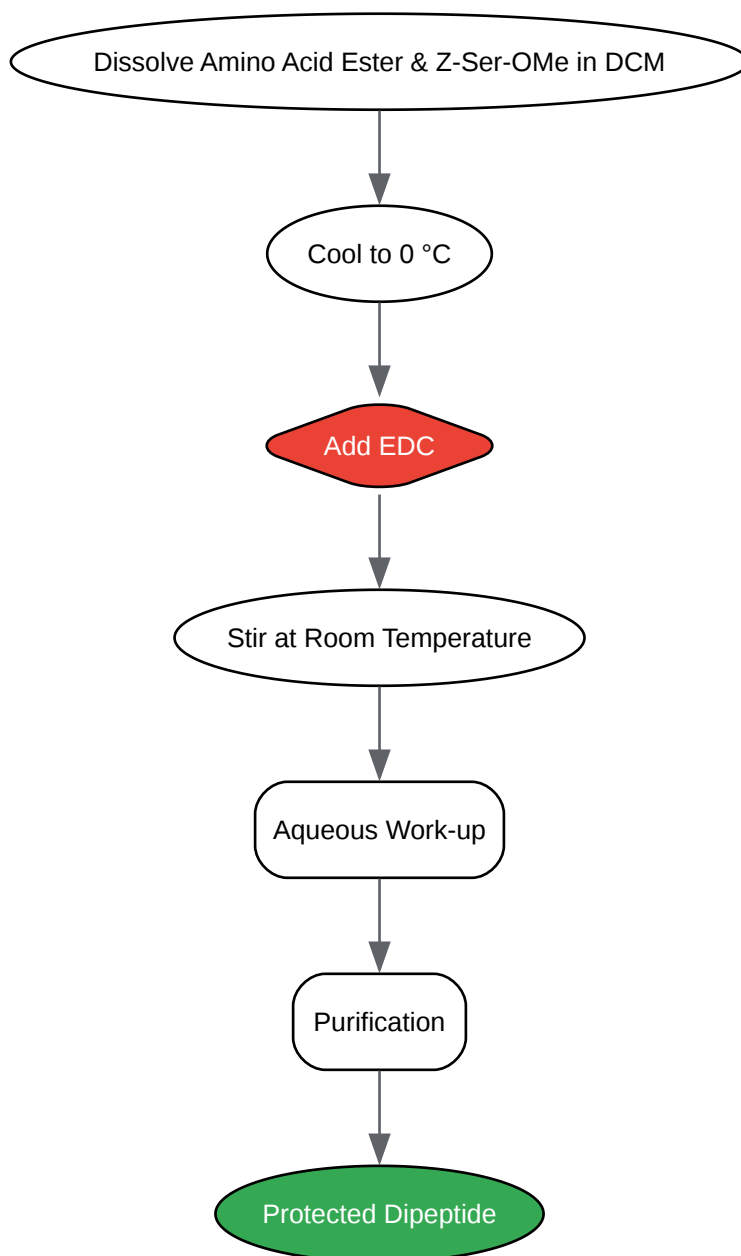
- Z-L-Ser-OMe
- Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution

- 1 M aqueous HCl solution
- Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Dissolve the amino acid ester hydrochloride in DCM and neutralize with one equivalent of NMM or DIPEA.
- To this solution, add Z-L-Ser-OMe (1 equivalent) and HOBt (1 equivalent, if used).
- Cool the reaction mixture in an ice bath.
- Add EDC (1.1 equivalents) to the cooled, stirring solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated  $\text{NaHCO}_3$ , and brine.
- Dry the organic layer over  $\text{Na}_2\text{SO}_4$ , filter, and evaporate the solvent to obtain the crude dipeptide.
- Purify the product by column chromatography or recrystallization.[\[3\]](#)

Diagram 3: Peptide Coupling Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for peptide coupling using Z-L-Ser-OMe.

## Deprotection of Z-L-Ser-OMe

The Z group is typically removed by catalytic hydrogenation or under acidic conditions.

### Method 1: Catalytic Hydrogenation

- Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).



- Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
- Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through Celite to remove the catalyst.
- Evaporate the solvent to obtain the deprotected peptide.

#### Method 2: Acidolysis with HBr in Acetic Acid

- Dissolve the Z-protected peptide in glacial acetic acid.
- Add a solution of HBr in acetic acid (e.g., 33%).
- Stir the reaction at room temperature for the recommended time (typically 1-2 hours).
- Precipitate the product by adding cold, dry ether.
- Collect the precipitate by filtration, wash with ether, and dry under vacuum.<sup>[4]</sup>

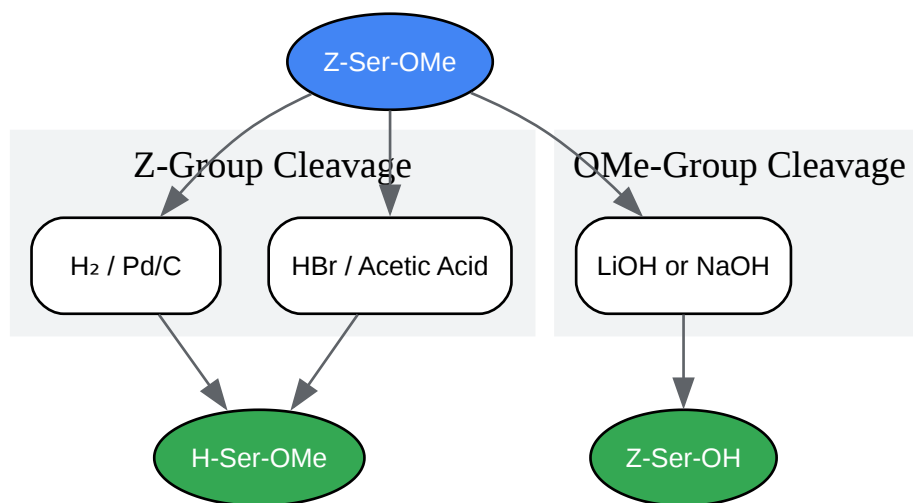
The methyl ester is commonly cleaved by saponification.

#### Procedure:

- Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., methanol, THF, or dioxane) and water.
- Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.1-2 equivalents).
- Stir the mixture at room temperature and monitor the reaction by TLC.
- Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with a cold, dilute acid (e.g., 1 M HCl or citric acid).
- Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield the carboxylic acid.[5][6][7]

Diagram 4: Deprotection Pathways



[Click to download full resolution via product page](#)

Caption: Common deprotection methods for the Z and OMe groups.

## Conclusion

**Z-Ser-OMe** is an indispensable reagent in peptide synthesis, offering the necessary protection to the reactive termini of serine for controlled chain elongation. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in the synthesis of complex peptides. The experimental protocols provided in this guide serve as a foundation for researchers to develop and optimize their synthetic strategies involving this important amino acid derivative.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 6. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- To cite this document: BenchChem. [In-depth Technical Guide to Z-Ser-OMe: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554345#z-ser-ome-chemical-properties-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

